molecular formula C18H17FN2O4S3 B12206663 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12206663
M. Wt: 440.5 g/mol
InChI Key: LGQKUNALFBEBNX-GDNBJRDFSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that features a variety of functional groups, including a thiazolidinone ring, a fluorobenzylidene moiety, and a dioxido-dihydrothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone ring, followed by the introduction of the fluorobenzylidene group, and finally the attachment of the dioxido-dihydrothiophene moiety. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-dioxido-tetrahydro-thiophen-3-yl)-1-methyl-3-phenyl-thiourea: This compound shares the dioxido-tetrahydro-thiophene moiety but differs in the rest of its structure.

    4-fluorobenzylidene derivatives: Compounds with similar fluorobenzylidene groups but different core structures.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H17FN2O4S3

Molecular Weight

440.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C18H17FN2O4S3/c19-13-5-3-12(4-6-13)10-15-17(23)21(18(26)27-15)8-1-2-16(22)20-14-7-9-28(24,25)11-14/h3-7,9-10,14H,1-2,8,11H2,(H,20,22)/b15-10-

InChI Key

LGQKUNALFBEBNX-GDNBJRDFSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

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